![molecular formula C13H11N2+ B12542629 1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium CAS No. 670223-02-6](/img/structure/B12542629.png)
1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium is a heterocyclic compound that features a unique structure combining a phenyl group with a cyclopenta[c]pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with cyclopentanone, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism by which 1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pyridazine Derivatives: These compounds share the pyridazine ring structure and exhibit similar biological activities.
Pyrrolopyrazine Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are used in similar applications.
Uniqueness: 1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium is unique due to its specific combination of a phenyl group with a cyclopenta[c]pyridazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
670223-02-6 |
|---|---|
Molecular Formula |
C13H11N2+ |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
1-phenyl-7H-cyclopenta[c]pyridazin-1-ium |
InChI |
InChI=1S/C13H11N2/c1-2-6-12(7-3-1)15-13-8-4-5-11(13)9-10-14-15/h1-7,9-10H,8H2/q+1 |
InChI Key |
BKJJWIZALJHJBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1[N+](=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


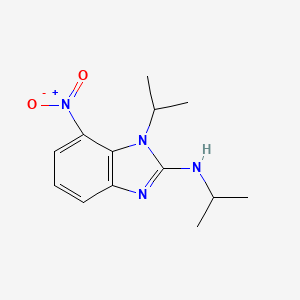
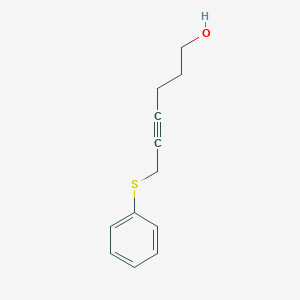
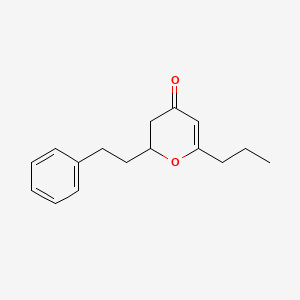

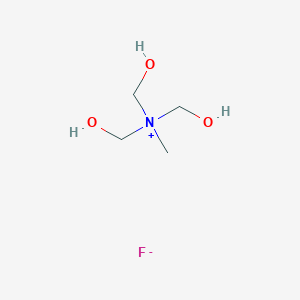
![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)

![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)
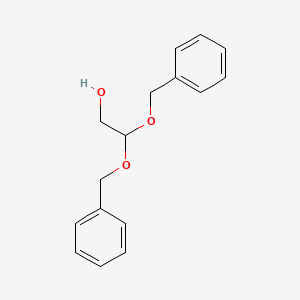
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12542610.png)

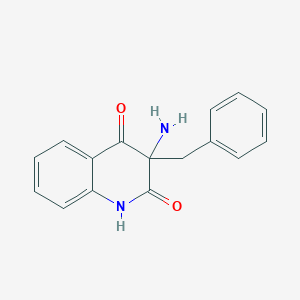
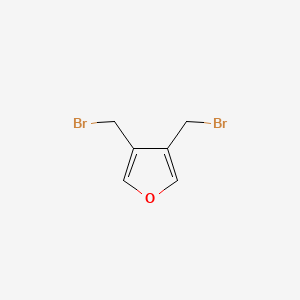
![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
